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Compound of Interest

Compound Name: Octanenitrile

Cat. No.: B114854 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Octanenitrile, also known as heptyl cyanide or caprylonitrile, is a versatile long-chain aliphatic

nitrile. Its unique combination of a hydrophobic alkyl chain and a polar nitrile functional group

makes it a valuable building block in organic synthesis and a compound of interest in various

fields, including materials science and drug discovery. The nitrile moiety can undergo a wide

range of chemical transformations, serving as a precursor to amines, carboxylic acids, amides,

and various heterocyclic systems. This guide provides a comprehensive overview of the

chemical properties, structure, synthesis, reactivity, and spectral characterization of

octanenitrile, with a particular focus on its relevance to researchers and professionals in drug

development.

Chemical Structure and Identification
A clear understanding of the molecular structure and associated identifiers is fundamental for

any chemical entity.
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Identifier Value

IUPAC Name octanenitrile[1]

Common Names Heptyl cyanide, Caprylonitrile[1]

CAS Number 124-12-9[1]

Molecular Formula C₈H₁₅N[1]

Molecular Weight 125.21 g/mol [1]

Canonical SMILES CCCCCCCC#N[1]

InChI
InChI=1S/C8H15N/c1-2-3-4-5-6-7-8-9/h2-

7H2,1H3[1]

InChIKey YSIMAPNUZAVQER-UHFFFAOYSA-N[1]

Physicochemical Properties
The physical and chemical properties of octanenitrile are summarized in the table below,

providing essential data for its handling, purification, and use in reactions.
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Property Value Reference

Appearance
Clear, colorless to light yellow

liquid
[2]

Odor Fatty, aldehydic, green [2]

Melting Point -45 °C [2][3]

Boiling Point 198-200 °C [2][3]

Density 0.814 g/mL at 25 °C [2][3]

Refractive Index (n²⁰/D) 1.420 [2]

Solubility in Water
Not miscible (234 mg/L at 25

°C)
[1]

LogP 2.750 [2]

Vapor Pressure 0.39 mmHg [1]

Flash Point 73 °C (165 °F) [2]

Synthesis and Purification
Synthesis via Nucleophilic Substitution
A common and efficient method for the synthesis of octanenitrile is the nucleophilic

substitution of a 1-haloheptane (typically 1-bromoheptane) with an alkali metal cyanide, such

as sodium cyanide.[4] This reaction, a classic example of a Williamson ether synthesis

analogue, proceeds via an Sₙ2 mechanism.

Experimental Protocol: Synthesis of Octanenitrile from 1-Bromoheptane

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, dissolve sodium cyanide (1.1 equivalents) in a suitable polar aprotic solvent such as

dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Addition of Alkyl Halide: Slowly add 1-bromoheptane (1.0 equivalent) to the stirred cyanide

solution.
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Reaction Conditions: Heat the reaction mixture to a temperature of 80-100 °C and maintain

for several hours. The progress of the reaction can be monitored by thin-layer

chromatography (TLC) or gas chromatography (GC).

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into

a separatory funnel containing water. Extract the aqueous layer with a suitable organic

solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).

Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium

sulfate or sodium sulfate, and filter. Remove the solvent under reduced pressure using a

rotary evaporator. The crude octanenitrile can then be purified by fractional distillation.

1-Bromoheptane

Reaction MixtureSodium Cyanide (NaCN)

Polar Aprotic Solvent (e.g., DMSO)

Heating (80-100°C)Sₙ2 Reaction Work-up (Extraction) Purification (Fractional Distillation) Octanenitrile

Click to download full resolution via product page

Caption: Synthesis of Octanenitrile via Sₙ2 Reaction.

Purification by Fractional Distillation
Crude octanenitrile can be effectively purified by fractional distillation under atmospheric or

reduced pressure to remove unreacted starting materials and solvent residues.[5][6][7]

Experimental Protocol: Purification of Octanenitrile

Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column to

enhance separation efficiency.[5] Ensure all glassware is dry.

Distillation: Place the crude octanenitrile in the distillation flask with a few boiling chips.

Heat the flask gently using a heating mantle.
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Fraction Collection: Collect the fraction that distills at the boiling point of octanenitrile (198-

200 °C at atmospheric pressure).[2][3] Discard any initial lower-boiling fractions.

Characterization: Confirm the purity of the collected octanenitrile using techniques such as

GC, NMR, or IR spectroscopy.

Chemical Reactivity
The nitrile group in octanenitrile is a versatile functional handle that can be converted into

several other important functional groups.

Hydrolysis to Octanoic Acid
Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids. This

reaction provides a convenient route to octanoic acid from octanenitrile.

Experimental Protocol: Acid-Catalyzed Hydrolysis of Octanenitrile

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add octanenitrile
and an excess of an aqueous solution of a strong acid, such as 50% sulfuric acid or

concentrated hydrochloric acid.

Reaction Conditions: Heat the mixture to reflux for several hours. The hydrolysis of the nitrile

to the carboxylic acid will proceed.

Work-up: After cooling, the reaction mixture is diluted with water and extracted with an

organic solvent like diethyl ether.

Purification: The organic extracts are washed with water and brine, dried over anhydrous

sodium sulfate, and the solvent is evaporated to yield crude octanoic acid, which can be

further purified by distillation or recrystallization.

Reduction to Octylamine
The reduction of nitriles is a primary method for the synthesis of primary amines. Strong

reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this

transformation.[8][9][10]
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Experimental Protocol: Reduction of Octanenitrile to Octylamine

Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g.,

nitrogen or argon), prepare a suspension of lithium aluminum hydride (LiAlH₄) in a dry

ethereal solvent such as diethyl ether or tetrahydrofuran (THF).

Addition of Nitrile: Cool the LiAlH₄ suspension in an ice bath and slowly add a solution of

octanenitrile in the same dry solvent.

Reaction Conditions: After the addition is complete, the reaction mixture is typically stirred at

room temperature or gently refluxed for a few hours to ensure complete reduction.

Work-up (Fieser method): Cautiously quench the reaction by the sequential slow addition of

water, followed by 15% aqueous sodium hydroxide, and then more water. This procedure is

designed to precipitate the aluminum salts as a granular solid that is easily filtered.

Purification: Filter the resulting mixture, and wash the solid residue with ether. The combined

organic filtrates are dried over a suitable drying agent (e.g., anhydrous potassium

carbonate), and the solvent is removed by distillation to afford octylamine. Further

purification can be achieved by distillation.

Octanenitrile

Octanoic Acid

Hydrolysis (H₃O⁺/heat)

Octylamine

Reduction (1. LiAlH₄, 2. H₂O)

Click to download full resolution via product page

Caption: Key Reactions of Octanenitrile.

Spectral Data and Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of

octanenitrile.
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¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of octanenitrile is characterized by signals corresponding to the

different protons in the alkyl chain.

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~2.34 t 2H -CH₂-CN (Hα)

~1.65 p 2H -CH₂-CH₂-CN (Hβ)

~1.45 m 2H
-CH₂-CH₂-CH₂-CN

(Hγ)

~1.30 m 6H -(CH₂)₃-CH₃

~0.89 t 3H -CH₃

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.

[11]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (ppm) Assignment

~119 -C≡N

~31 -CH₂-

~29 -CH₂-

~28 -CH₂-

~25 -CH₂-

~22 -CH₂-

~17 -CH₂-CN

~14 -CH₃
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Note: The nitrile carbon typically appears around 117-120 ppm.[12] The exact assignment of

the methylene carbons can be complex.

Infrared (IR) Spectroscopy
The IR spectrum of octanenitrile displays characteristic absorption bands for the nitrile group

and the alkyl chain.

Wavenumber (cm⁻¹) Vibrational Mode

~2930 C-H stretch (sp³)

~2860 C-H stretch (sp³)

~2245 C≡N stretch

~1465 C-H bend (methylene)

~1380 C-H bend (methyl)

The strong, sharp absorption band around 2245 cm⁻¹ is highly diagnostic for the nitrile

functional group.

Mass Spectrometry (MS)
The mass spectrum of octanenitrile provides information about its molecular weight and

fragmentation pattern upon ionization.
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m/z Interpretation

125 Molecular ion [M]⁺

110 [M - CH₃]⁺

96 [M - C₂H₅]⁺

82 [M - C₃H₇]⁺

68 [M - C₄H₉]⁺

54 [M - C₅H₁₁]⁺

41 [C₃H₅]⁺ (likely allyl cation, a common fragment)

The fragmentation pattern is characteristic of a long-chain aliphatic compound.[1][13]

Relevance in Drug Development
The nitrile functional group is a prevalent feature in many approved pharmaceutical agents and

is a valuable pharmacophore in drug design.[14][15] Its inclusion in a molecule can influence

several key properties:

Metabolic Stability: The nitrile group is generally robust and resistant to metabolic

degradation, which can improve the pharmacokinetic profile of a drug candidate.[15]

Bioisosterism: The linear geometry and polar nature of the nitrile group allow it to act as a

bioisostere for other functional groups, such as carbonyls, hydroxyls, and halogens.[15] This

enables medicinal chemists to fine-tune the steric and electronic properties of a molecule to

optimize its interaction with a biological target.

Target Binding: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor,

facilitating interactions with amino acid residues in the active site of a protein.[15]

Physicochemical Properties: The introduction of a nitrile group can modulate a molecule's

polarity, solubility, and lipophilicity (logP), which are critical parameters for drug absorption,

distribution, metabolism, and excretion (ADME).[14]
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While octanenitrile itself is not a therapeutic agent, long-chain aliphatic nitriles have been

identified in nature and have demonstrated biological activity.[16] For instance, some long-

chain unsaturated nitriles have shown antimicrobial activity against various strains of bacteria,

including multiresistant Staphylococcus aureus. The long alkyl chain of octanenitrile imparts

significant lipophilicity, which can be a crucial factor in designing molecules that can cross cell

membranes. Therefore, octanenitrile and its derivatives can serve as important intermediates

and scaffolds in the synthesis of novel drug candidates, particularly where modulation of

lipophilicity and the introduction of a versatile chemical handle are desired.

Key Properties of Nitrile Group

Octanenitrile

Properties

possesses

Molecular Modifications:
- Bioisosteric Replacement

- Lipophilicity Tuning
- Introduction of H-bonding

enables

Improved Pharmacological Profile:
- Enhanced Target Binding

- Favorable ADME Properties

leading to

Drug_Candidate

development of

Metabolic Stability Bioisosterism H-bond Acceptor Modulates Polarity
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Caption: Role of Nitriles in Drug Development Logic.

Safety and Handling
Octanenitrile is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It can

cause skin irritation.[1] Therefore, appropriate personal protective equipment (PPE), including

gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work

should be conducted in a well-ventilated fume hood. In case of fire, use carbon dioxide, dry

chemical powder, or alcohol-resistant foam. Upon decomposition, it may emit toxic fumes of

nitrogen oxides and cyanide.[2]

Conclusion
Octanenitrile is a valuable chemical compound with a well-defined structure and a range of

predictable chemical properties. Its utility in organic synthesis is underscored by the versatile

reactivity of the nitrile functional group, which allows for its conversion into a variety of other

functionalities. For researchers and professionals in drug development, the incorporation of a

long-chain aliphatic nitrile, such as octanenitrile, into molecular design offers a strategic

approach to modulate physicochemical properties and enhance metabolic stability. A thorough

understanding of its synthesis, purification, and spectral characteristics is essential for its

effective and safe utilization in the laboratory and in the pursuit of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.pearson.com/channels/organic-chemistry/asset/edc26f36/show-how-you-would-synthesize-octanal-from-each-compound-you-may-use-any-necessa-6
https://www.pearson.com/channels/organic-chemistry/asset/edc26f36/show-how-you-would-synthesize-octanal-from-each-compound-you-may-use-any-necessa-6
https://www.chem.rochester.edu/notvoodoo/pages/purification.php?page=fractional_distillation
https://openbooks.lib.msu.edu/orgchemlabmanual/chapter/purification-2/
https://www.chem.rochester.edu/notvoodoo/pages/how_to.php?page=purify_distillation
https://www.ch.ic.ac.uk/local/organic/0405Expt5.pdf
https://www.masterorganicchemistry.com/2023/02/03/lialh4-lithium-aluminum-hydride/
https://www.masterorganicchemistry.com/reaction-guide/reduction-of-nitriles-to-primary-amines-with-lialh4/
https://m.chemicalbook.com/SpectrumEN_124-12-9_1HNMR.htm
https://www.compoundchem.com/wp-content/uploads/2015/04/Analytical-Chemistry-13-C-NMR-Chemical-Shifts.pdf
https://webbook.nist.gov/cgi/cbook.cgi?ID=C124129&Mask=200
https://pmc.ncbi.nlm.nih.gov/articles/PMC8528211/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8528211/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2988972/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2988972/
https://www.semanticscholar.org/paper/Natural-Products-Containing-the-Nitrile-Functional-Scotti-Barlow/936088526ef02ea5c1f2a549432ff4c08c05bbba
https://www.benchchem.com/product/b114854#octanenitrile-chemical-properties-and-structure
https://www.benchchem.com/product/b114854#octanenitrile-chemical-properties-and-structure
https://www.benchchem.com/product/b114854#octanenitrile-chemical-properties-and-structure
https://www.benchchem.com/product/b114854#octanenitrile-chemical-properties-and-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b114854?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b114854?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b114854?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

